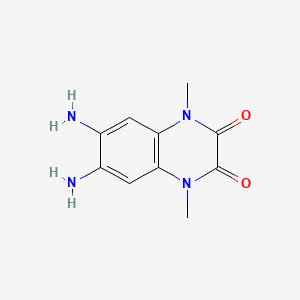

6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione

Description

6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is a quinoxaline derivative characterized by amino (-NH₂) groups at positions 6 and 7 and methyl (-CH₃) groups at positions 1 and 2. The quinoxaline-2,3-dione core is a bicyclic structure with two ketone groups, contributing to its electron-deficient nature. The amino substituents enhance hydrogen-bonding capacity and electronic delocalization, making this compound a candidate for applications in materials science (e.g., fluorescent dyes) and pharmacology (e.g., receptor modulation) .

Properties

IUPAC Name |

6,7-diamino-1,4-dimethylquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-13-7-3-5(11)6(12)4-8(7)14(2)10(16)9(13)15/h3-4H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJIHJFFJXLQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)N)N)N(C(=O)C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione can be synthesized from 3,4-dimethylaniline. The general procedure involves the reaction of 3,4-dimethylaniline with appropriate reagents to form the quinoxaline core, followed by further functionalization to introduce the amino groups at positions 6 and 7 .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including condensation reactions and catalytic processes. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can modify the quinoxaline core, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

Biology: The compound’s ability to inhibit d-amino acid oxidase makes it valuable in studying neurological disorders and developing therapeutic agents.

Medicine: Its potential as a DAAO inhibitor suggests applications in treating conditions like schizophrenia and chronic pain.

Industry: The compound’s unique chemical properties may be exploited in the development of new materials and industrial catalysts

Mechanism of Action

The mechanism of action of 6,7-diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with d-amino acid oxidase. By inhibiting this enzyme, the compound can modulate the levels of d-amino acids in the brain, which are implicated in various neurological processes. The inhibition likely occurs through binding to the active site of the enzyme, preventing its normal catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline-2,3-dione derivatives exhibit diverse properties depending on substituents. Below is a detailed comparison:

Structural and Electronic Comparisons

Biological Activity

6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione (often referred to as DMDQ) is a synthetic compound belonging to the quinoxaline family. Its molecular formula is , and it possesses a unique bicyclic structure characterized by two amino groups at the 6 and 7 positions and two methyl groups at the 1 and 4 positions of the quinoxaline ring. This structural configuration enhances its solubility and biological activity compared to other similar compounds.

DMDQ primarily functions as an inhibitor of d-amino acid oxidase (DAAO), an enzyme implicated in various neurological processes. By inhibiting DAAO, DMDQ modulates the levels of d-amino acids in the brain, which are associated with conditions such as schizophrenia and chronic pain . The inhibition likely occurs through binding to the active site of the enzyme, preventing its normal catalytic activity.

Biological Activities

DMDQ exhibits a range of biological activities:

- Antitumor Activity : Research indicates that compounds similar to DMDQ show significant cytotoxic effects against various cancer cell lines. For instance, related quinoxaline derivatives have demonstrated IC50 values in the low micromolar range against human gastric adenocarcinoma cells .

- Neuropharmacological Effects : Studies have shown that DMDQ and its derivatives possess neuropharmacological properties including anxiolytic and anticonvulsant activities. In animal models, certain derivatives displayed protective effects against convulsions induced by chemical agents .

- Antimicrobial Properties : Quinoxalines have been reported to exhibit antibacterial and antifungal activities. DMDQ may share these properties due to its structural similarities with other bioactive quinoxaline derivatives .

Case Studies

- Anticancer Studies : A study demonstrated that derivatives of DMDQ exhibited potent cytotoxic activity against various cancer cell lines with IC50 values suggesting effective inhibition of tumor growth. For example, one derivative showed an IC50 of against SK-OV-3 ovarian cancer cells .

- Neuropharmacological Testing : In a study assessing the neuropharmacological effects of quinoxalinone derivatives, it was found that certain compounds exhibited significant anxiolytic effects in mice, outperforming traditional anxiolytics like diazepam at specific dosages .

Comparative Analysis

The following table summarizes key characteristics of DMDQ compared to similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C10H12N4O2 | DAAO inhibitor; potential for treating neurological disorders |

| 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione | C8H4N4O6 | Higher reactivity due to nitro groups; anticancer activity |

| 1,4-Dimethylquinoxaline-2,3-dione | C10H10N2O2 | Exhibits lower biological activity compared to DMDQ |

Q & A

Q. What are the standard synthetic routes for 6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via condensation reactions. A common approach involves reacting substituted phenylenediamine derivatives with glyoxal or oxalic acid under acidic or reflux conditions . For example, describes a method using 6-methyl-1,4-dihydroquinoxaline-2,3-dione as a precursor, alkylated with benzyl chloride in DMF with potassium carbonate as a base. Optimization strategies include:

- Catalyst selection : Acid catalysts (e.g., HCl) improve condensation efficiency .

- Solvent systems : Polar aprotic solvents like DMF enhance reactivity .

- Purification : Column chromatography (hexane/ethyl acetate) or recrystallization (ethanol) ensures purity .

Data Table : Comparison of Synthetic Routes

| Method | Precursors | Catalyst | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Condensation | 4-methyl-1,2-phenylenediamine + glyoxal | HCl | ~65% | 95% | |

| Alkylation | 6-methyl-dihydroquinoxaline + benzyl chloride | K₂CO₃ | ~78% | 98% |

Q. Which analytical techniques are critical for characterizing the structural and functional groups of this compound?

Key techniques include:

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H···O and π-π stacking observed in ) .

- NMR spectroscopy : ¹H/¹³C NMR identifies methyl groups (δ 2.5–3.0 ppm) and amino protons (δ 5.0–6.0 ppm) .

- HPLC-MS : Validates purity (>98%) and detects byproducts (e.g., unreacted precursors) .

Q. How does the reactivity of 6,7-diamino groups influence its applications in bioimaging or molecular labeling?

The 6,7-diamino groups enable nucleophilic reactions with aldehydes, forming fluorescent imidazole derivatives. For example, highlights its use as a fluorescent probe in aldehyde-rich biological environments. Methodological steps include:

- Reaction optimization : pH 7–8 buffers (e.g., PBS) stabilize the Schiff base intermediate .

- Fluorescence quenching control : Avoid thiol-containing reagents to prevent side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields or purity levels across studies?

Discrepancies arise from variations in:

Q. What mechanisms underlie the fluorescence properties of this compound, and how can they be optimized for live-cell imaging?

The fluorescence stems from the quinoxaline core and conjugated amino groups, which stabilize excited-state transitions. shows that:

- Substituent effects : Electron-donating methyl groups enhance quantum yield by reducing non-radiative decay .

- Solvent polarity : Polar solvents (e.g., DMSO) increase Stokes shift (Δλ > 100 nm) .

Optimization : - Derivatization : Introduce electron-withdrawing groups (e.g., nitro) to tune emission wavelengths .

- Encapsulation : Use lipid nanoparticles to reduce photobleaching in aqueous media .

Q. How do structural modifications at the 1,4-dimethyl or 2,3-dione positions affect biological activity or physicochemical properties?

and provide insights into structure-activity relationships (SAR):

- 1,4-Dimethyl groups : Improve lipid solubility, enhancing blood-brain barrier penetration .

- 2,3-Dione moiety : Critical for metal chelation (e.g., Fe²⁺), relevant in antioxidant assays .

Data Table : SAR of Quinoxaline Derivatives

| Derivative | Modification | Key Property | Application | Reference |

|---|---|---|---|---|

| 6,7-Diamino | Amino groups | Fluorescence | Bioimaging | |

| 6-Methyl | Methyl group | Lipophilicity | CNS targeting | |

| 2,3-Dichloro | Chlorination | Electrophilicity | Antimicrobial |

Q. What methodological challenges arise in validating analytical methods for quantifying this compound in complex matrices (e.g., serum)?

Key challenges include:

- Matrix interference : Serum proteins bind to the compound, requiring protein precipitation (e.g., acetonitrile) before HPLC .

- Detection limits : UV-Vis detection (λ = 320 nm) may lack sensitivity; LC-MS/MS with MRM transitions (e.g., m/z 250 → 180) improves specificity .

Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?

- Co-solvents : Use DMSO (≤5%) or cyclodextrins to enhance solubility without cytotoxicity .

- Prodrug design : Introduce phosphate esters for hydrolytic activation in physiological conditions .

Notes

- References : Ensure all citations align with peer-reviewed studies (e.g., ).

- Methodological rigor : Emphasize replication of protocols (e.g., crystallization in ) and validation via orthogonal techniques (e.g., NMR + XRD).

- Contradictions : Cross-validate findings using multiple synthesis routes or analytical platforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.